Phenylamino-p-tolyl-acetic acid

Description

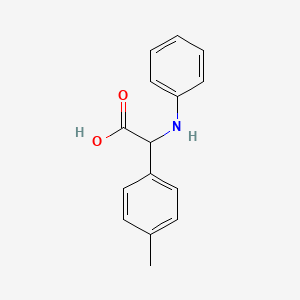

Phenylamino-p-tolyl-acetic acid (CAS 723-69-3) is a substituted acetic acid derivative featuring a phenylamino group (-NH-C₆H₅) and a p-tolyl group (-C₆H₄-CH₃) attached to the α-carbon of the acetic acid backbone. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol. This compound is structurally characterized by the presence of both aromatic and polar functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-anilino-2-(4-methylphenyl)acetic acid |

InChI |

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)14(15(17)18)16-13-5-3-2-4-6-13/h2-10,14,16H,1H3,(H,17,18) |

InChI Key |

WWWQXEUOJFAILN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-(phenylamino)acetic acid typically involves the reaction of 4-methylbenzyl chloride with phenylamine in the presence of a base, followed by carboxylation. The reaction conditions often include:

Solvent: Common solvents include ethanol or methanol.

Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

Oxidation: Quinones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Nitro compounds, sulfonic acids.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes.

Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

Pharmaceuticals: Potential precursor for drug development.

Therapeutic Agents: Investigated for anti-inflammatory or anticancer properties.

Industry

Materials Science: Used in the development of polymers and advanced materials.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-(phenylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Structural and Functional Differences

Substituent Effects: Phenylamino vs. Halogen Substitution: The introduction of a chlorine atom in (3-Chloro-phenylamino)-p-tolyl-acetic acid increases molecular weight (275.73 g/mol) and may enhance electrophilic reactivity, making it suitable for electrophilic aromatic substitution reactions in drug synthesis . Amino vs. Phenylamino: (S)-2-Amino-2-(p-tolyl)acetic acid lacks the aromatic phenylamino group, simplifying its structure and enabling use as a chiral building block in asymmetric synthesis .

Physicochemical Properties: Molecular Weight: this compound (241.29 g/mol) is heavier than its dimethylamino analog (193.25 g/mol), likely affecting its diffusion properties in biological systems. Polarity: The dimethylamino group in CAS 230646-18-1 introduces a positively charged nitrogen at physiological pH, whereas the phenylamino group in the parent compound remains neutral, influencing membrane permeability .

Biological Activity

Phenylamino-p-tolyl-acetic acid (also known as 4-Fluoro-phenylamino-p-tolyl-acetic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 259.28 g/mol. The structure features a fluorinated phenyl group attached to an amino group and a p-tolyl acetic acid moiety, enhancing its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H14FNO2 |

| Molecular Weight | 259.28 g/mol |

| Functional Groups | Amino, Carboxylic Acid, Fluorine |

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies indicate that the compound shows potential against various microbial strains, with its effectiveness attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Antitumor Effects : Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, including lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells.

Case Studies

-

Antitumor Evaluation :

- A study evaluated the antitumor activity of this compound against human cancer cell lines. The results indicated significant growth inhibition percentages (%GI) across various cell lines, particularly in leukemia and CNS cancer models.

- Table 1: Antitumor Activity Against Selected Cell Lines

Cell Line %GI Lethality SNB-75 (CNS Cancer) 33.36 High SR (Leukemia) 35.27 Moderate MCF7 (Breast Cancer) 70.68 Low -

Inhibition Studies :

- In silico docking studies revealed that this compound interacts with key proteins involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Protein Binding : The fluorine atom enhances hydrogen bonding capabilities, increasing binding affinity to target proteins involved in inflammation and cancer pathways.

- Signal Pathway Modulation : By inhibiting cytokine production and modulating signaling pathways, the compound can exert anti-inflammatory effects.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique biological properties due to its specific functional groups.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenyl(p-tolyl)acetic acid | C15H14O2 | Lacks fluorine; different biological activity |

| 4-fluoro-N-(p-tolyl)benzimidamide | C15H14F2N2 | Contains a benzimidazole moiety |

| 2-(p-tolyl)acetic acid | C10H12O2 | Simpler structure; lacks amino and fluorine groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.